Azetidin-3-yl(2-oxa-7-azaspiro[3.5]nonan-7-yl)methanone

Catalog No.
S947441
CAS No.
2098090-87-8
M.F
C11H18N2O2
M. Wt
210.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Azetidin-3-yl(2-oxa-7-azaspiro[3.5]nonan-7-yl)meth...

CAS Number

2098090-87-8

Product Name

Azetidin-3-yl(2-oxa-7-azaspiro[3.5]nonan-7-yl)methanone

IUPAC Name

azetidin-3-yl(2-oxa-7-azaspiro[3.5]nonan-7-yl)methanone

Molecular Formula

C11H18N2O2

Molecular Weight

210.27 g/mol

InChI

InChI=1S/C11H18N2O2/c14-10(9-5-12-6-9)13-3-1-11(2-4-13)7-15-8-11/h9,12H,1-8H2

InChI Key

QFTBATWRJDWWIP-UHFFFAOYSA-N

SMILES

C1CN(CCC12COC2)C(=O)C3CNC3

Canonical SMILES

C1CN(CCC12COC2)C(=O)C3CNC3

Azetidin-3-yl(2-oxa-7-azaspiro[3.5]nonan-7-yl)methanone is a complex organic compound characterized by its unique structural features, including an azetidine ring and a spirocyclic moiety. The molecular formula for this compound is C13H19N3O2C_{13}H_{19}N_{3}O_{2}, with a molecular weight of approximately 249.31 g/mol. The presence of the azetidine and spirocyclic structures suggests interesting steric and electronic properties that may influence its reactivity and biological activity.

  • Potential for Skin and Eye Irritation: The presence of the carbonyl group suggests potential for irritation to the skin and eyes.
  • Unknown Toxicity: Without specific data, it is advisable to handle the compound with care and wear appropriate personal protective equipment (PPE) like gloves and safety glasses.

The chemical behavior of azetidin-3-yl(2-oxa-7-azaspiro[3.5]nonan-7-yl)methanone can be explored through various reactions typical for compounds containing azetidine and carbonyl functionalities. Potential reactions include:

  • Nucleophilic addition: The carbonyl group can undergo nucleophilic attack by nucleophiles, leading to the formation of alcohol derivatives.
  • Cyclization reactions: The spirocyclic structure may participate in cyclization reactions under specific conditions, generating more complex cyclic compounds.
  • Hydrolysis: In aqueous environments, the compound may hydrolyze, particularly if subjected to acidic or basic conditions, resulting in the formation of carboxylic acids or amines.

The synthesis of azetidin-3-yl(2-oxa-7-azaspiro[3.5]nonan-7-yl)methanone can be achieved through multi-step synthetic routes involving:

  • Formation of the spirocyclic structure: This could involve cyclization reactions starting from appropriate precursors containing both azetidine and carbonyl functionalities.
  • Functionalization: Subsequent steps may involve functionalizing the nitrogen atoms or introducing additional substituents to enhance biological activity or solubility.
  • Purification: Techniques such as chromatography may be employed to purify the final product.

Azetidin-3-yl(2-oxa-7-azaspiro[3.5]nonan-7-yl)methanone could find applications in various fields:

  • Pharmaceuticals: Its unique structure may lend itself to development as a drug candidate targeting specific diseases, particularly those influenced by CNS activity.
  • Chemical Biology: The compound might serve as a tool in biochemical research, particularly in studies involving protein interactions or enzyme inhibition.

Interaction studies involving azetidin-3-yl(2-oxa-7-azaspiro[3.5]nonan-7-yl)methanone would focus on its binding affinity to biological targets such as receptors or enzymes. Techniques such as:

  • Molecular docking studies: To predict how well the compound interacts with specific protein targets.
  • In vitro assays: To evaluate its biological effects on cell lines or isolated tissues.

These studies would help elucidate the potential therapeutic uses of this compound.

Several compounds share structural similarities with azetidin-3-yl(2-oxa-7-azaspiro[3.5]nonan-7-yl)methanone, which can be compared based on their structural features and biological activities:

Compound NameStructure FeaturesBiological Activity
tert-butyl 2-oxo-7-azaspiro[3.5]nonaneContains a similar spirocyclic structurePotential antimicrobial properties
4-(6-Azaspiro[2.5]octan)Similar nitrogen-containing ringCNS activity
6-Morpholinyl derivativesIncorporates morpholine ringsDiverse pharmacological effects

Uniqueness

Azetidin-3-yl(2-oxa-7-azaspiro[3.5]nonan-7-yl)methanone is unique due to its combination of an azetidine ring and a spirocyclic structure, which may offer distinct advantages in terms of binding interactions and biological efficacy compared to other similar compounds listed above.

XLogP3

-0.7

Dates

Last modified: 08-16-2023

Explore Compound Types